N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide
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Overview
Description
N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research . The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused to a benzo[f]chromene scaffold, making it a unique and valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and its subsequent functionalization. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The benzo[f]chromene scaffold can be synthesized through a series of reactions, including Friedel-Crafts acylation and cyclization . The final step involves coupling the imidazo[1,2-a]pyridine moiety with the benzo[f]chromene scaffold using amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in cancer progression or viral replication .
Comparison with Similar Compounds
Similar Compounds
Zolimidine: An antiulcer drug containing the imidazo[1,2-a]pyridine moiety.
Zolpidem: A medication for the treatment of insomnia, also containing the imidazo[1,2-a]pyridine scaffold.
Saripidem: A sedative and anxiolytic drug with a similar structure.
Uniqueness
N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide is unique due to its combination of the imidazo[1,2-a]pyridine and benzo[f]chromene scaffolds, which confer distinct biological activities and chemical properties . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H19N3O3 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C28H19N3O3/c1-17-6-5-13-31-16-24(30-26(17)31)19-8-4-9-20(14-19)29-27(32)23-15-22-21-10-3-2-7-18(21)11-12-25(22)34-28(23)33/h2-16H,1H3,(H,29,32) |
InChI Key |
PCEPOSWDGQOGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O |
Origin of Product |
United States |
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